molecular formula C7H10N2O3 B6266988 ethyl 5-hydroxy-4-methyl-1H-pyrazole-3-carboxylate CAS No. 60178-98-5

ethyl 5-hydroxy-4-methyl-1H-pyrazole-3-carboxylate

Cat. No.: B6266988
CAS No.: 60178-98-5
M. Wt: 170.2
InChI Key:
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Description

Ethyl 5-hydroxy-4-methyl-1H-pyrazole-3-carboxylate is a heterocyclic compound featuring a pyrazole ring Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Scientific Research Applications

Ethyl 5-hydroxy-4-methyl-1H-pyrazole-3-carboxylate has several applications in scientific research:

Safety and Hazards

While specific safety and hazard information for ethyl 5-hydroxy-4-methyl-1H-pyrazole-3-carboxylate is not available, it’s important to handle all chemical compounds with care. For example, some pyrazole derivatives can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s . Therefore, the design and synthesis of new pyrazole compounds, including ethyl 5-hydroxy-4-methyl-1H-pyrazole-3-carboxylate, has important research value .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-hydroxy-4-methyl-1H-pyrazole-3-carboxylate typically involves the reaction of ethyl acetoacetate with hydrazine hydrate, followed by cyclization and subsequent esterification. The reaction conditions often include the use of solvents like ethanol and catalysts such as acetic acid to facilitate the process .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems ensures consistency and efficiency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-hydroxy-4-methyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted pyrazoles, which can have different biological activities and applications.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-hydroxy-1H-pyrazole-3-carboxylate
  • Methyl 5-hydroxy-4-methyl-1H-pyrazole-3-carboxylate
  • Ethyl 4-methyl-1H-pyrazole-3-carboxylate

Uniqueness

This compound is unique due to the presence of both hydroxyl and ester functional groups, which enhance its reactivity and potential biological activity. The methyl group on the pyrazole ring also contributes to its distinct chemical properties and interactions with biological targets .

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

60178-98-5

Molecular Formula

C7H10N2O3

Molecular Weight

170.2

Purity

95

Origin of Product

United States

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